Red-Shifted Absorption Maximum vs. 7-Methoxy Analog Enables Less Damaging Visible-Light Photolysis
DEACM-caged nucleotides derived from this compound exhibit an absorption maximum at 400 nm, which lies in the visible spectrum, whereas the corresponding 7-methoxycoumarin analog absorbs at 350 nm in the UV region [1]. This 50 nm red shift reduces phototoxicity and improves tissue penetration, a critical advantage for live-cell and in vivo applications [2].
| Evidence Dimension | Absorption maximum (λ_max) |
|---|---|
| Target Compound Data | 400 nm (DEACM-caged nucleotide) |
| Comparator Or Baseline | 7-methoxy-4-diazomethylcoumarin (DMC): 350 nm |
| Quantified Difference | Δλ = +50 nm (red-shift) |
| Conditions | Aqueous buffer, pH 7.0 |
Why This Matters
Selection of this compound over shorter-wavelength analogs directly reduces cellular photodamage and enables deeper light penetration, critical for in vivo photouncaging experiments.
- [1] Hagen V, Frings S, Wiesner B, et al. [7-(Dialkylamino)coumarin-4-yl]methyl-Caged Compounds as Ultrafast and Effective Long-Wavelength Phototriggers of 8-Bromo-Substituted Cyclic Nucleotides. ChemBioChem. 2003;4(5):434-442. doi:10.1002/cbic.200300561 View Source
- [2] Pinheiro AV, Baptista P, Lima JC. Light activation of transcription: photocaging of nucleotides for control over RNA polymerization. Nucleic Acids Res. 2008;36(14):e90. doi:10.1093/nar/gkn415 View Source
